Citronellyl propionate

Description

Contextualizing Citronellyl Propionate (B1217596) within Monoterpenoid Esters and Fatty Alcohol Esters Research

Citronellyl propionate is classified chemically as both a monoterpenoid ester and a fatty alcohol ester. contaminantdb.cahmdb.ca This places it within two significant classes of organic compounds that are of great interest to researchers.

Monoterpenoid esters are a major class of secondary metabolites found in the essential oils of many plants. scielo.br They are formed from a monoterpene alcohol and a carboxylic acid. In the case of this compound, the precursor alcohol is citronellol (B86348), an acyclic monoterpenoid. hmdb.caproceedings.science Research into monoterpenoid esters is extensive, driven by their value in the flavor, fragrance, cosmetic, and pharmaceutical industries. scielo.brproceedings.science

Fatty alcohol esters are derivatives of a fatty alcohol. hmdb.ca This broad category is critical in various industrial applications, from detergents and cosmetics to biofuels. researchgate.net Scientific studies in this area often focus on the synthesis, physicochemical properties, and potential applications of these esters. mdpi.comnih.gov Recent research has also explored their use as markers for determining the authenticity and extraction method of food products like avocado oil. nih.gov

As a member of both these chemical families, this compound is a subject of research that intersects studies on natural product chemistry, biocatalytic synthesis, and the application of volatile organic compounds.

Overview of Scholarly Literature on this compound

Scholarly research on this compound has largely concentrated on its synthesis, particularly through environmentally friendly biocatalytic methods, and its natural occurrence and biological activities.

A significant focus of the literature is the enzymatic synthesis of this compound, which offers a green alternative to traditional chemical methods. Lipases are the most commonly studied enzymes for this purpose. proceedings.science A key biocatalyst investigated is Novozym® 435, an immobilized lipase (B570770) from Candida antarctica. researchgate.net Kinetic comparison studies show that the synthesis method dramatically affects reaction efficiency. For instance, in one study, the production of approximately 10 g/L of this compound took 1.5 hours via esterification, while the same concentration was achieved in just 2 minutes through transesterification. scielo.brresearchgate.netresearchgate.net Research also extends to other enzymes, such as lipase from Rhizopus sp., with studies indicating that the length of the acyl donor's carbon chain can influence the reaction yield. ejbiotechnology.info

This compound has been identified as a component of the essential oils of several plants. It is found in Pelargonium species and has been detected in the essential oil of Citrus wilsonii Tanaka stem barks, where it constituted 13.5% of the oil. researchgate.net It has also been reported in tomato and other plants. contaminantdb.cachemicalbook.com

Some studies have investigated the biological activity of this compound. In research on the essential oil of C. wilsonii, this compound was one of four active constituents that demonstrated strong repellent activity against the red flour beetle, Tribolium castaneum.

Below are interactive tables summarizing the physicochemical properties and a comparison of synthesis methods for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C13H24O2 | nih.govmolnova.com |

| Molecular Weight | 212.33 g/mol | nih.govmolnova.com |

| Appearance | Colorless liquid | nih.govaurochemicals.com |

| Odor | Rose-like, fruity | nih.govaurochemicals.com |

| Boiling Point | 242 °C | aurochemicals.com |

| Flash Point | >117 °C | aurochemicals.com |

| Specific Gravity | 0.877–0.886 @ 25°C | aurochemicals.com |

| Solubility | Miscible with alcohol, insoluble in water | nih.govaurochemicals.com |

| CAS Number | 141-14-0 | nih.govmolnova.com |

Table 2: Comparison of Enzymatic Synthesis Methods for this compound

| Method | Biocatalyst | Key Findings | Source(s) |

|---|---|---|---|

| Esterification | Novozym® 435 | ~10 g/L product achieved in 1.5 hours. | scielo.brresearchgate.net |

| Transesterification | Novozym® 435 | ~10 g/L product achieved in 2 minutes. | scielo.brresearchgate.net |

| Transesterification | Rhizopus sp. lipase | Synthesis of short-chain esters is feasible; acyl donor chain length affects yield. | ejbiotechnology.info |

Research Trajectories and Open Questions in this compound Studies

Current and future research on this compound is heading in several promising directions, focusing on optimizing its production and exploring its functional applications.

One major research trajectory is the development of advanced synthesis techniques . To overcome the limitations of conventional heating, methods like microwave-assisted enzymatic synthesis are being explored. researchgate.net This approach has the potential to dramatically reduce reaction times and improve yields, making the biocatalytic production of this compound more efficient. researchgate.netacs.org The use of ionic liquids as media for the reaction is another area of investigation, which has been shown to improve synthesis yields for several citronellyl esters. rsc.org

Another significant area of ongoing research is the exploration of this compound's biological activities , particularly as a natural insect repellent. chemimpex.commolnova.com Studies have noted its potential to repel insects like the castor caterpillar, and it is listed as a component in insect-repellent compositions. molnova.comtjnpr.org Future research will likely focus on its effectiveness against a broader range of agricultural and public health pests, positioning it as an eco-friendly alternative to synthetic pesticides. chemimpex.com

Furthermore, the industrial scale-up of its biocatalytic production remains a key challenge. A critical aspect of this is the reusability of the enzyme catalyst. Studies have shown that biocatalysts like Novozym® 435 can be recycled for at least 20 cycles, which is a promising result for industrial applications. scielo.brresearchgate.netscielo.br

Open questions that continue to drive research include:

What are the optimal conditions for scaling up the microwave-assisted enzymatic synthesis of this compound for industrial production?

What is the precise mechanism of action for its insect-repellent properties, and how can this be leveraged to develop new pest management strategies?

Beyond its fragrance and repellent properties, does this compound possess other biological or pharmacological activities that have yet to be explored?

Structure

2D Structure

3D Structure

Properties

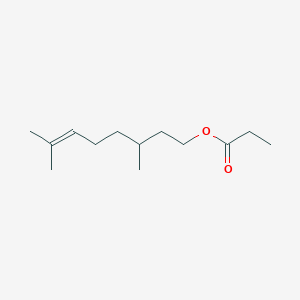

IUPAC Name |

3,7-dimethyloct-6-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNTVRHTZDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047187 | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/fruity-rosy odour | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.886 | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-14-0, 94086-40-5 | |

| Record name | Citronellyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Production Methodologies of Citronellyl Propionate

Biocatalytic Synthesis Approaches

Biocatalysis utilizes enzymes, such as lipases, to catalyze chemical reactions under mild conditions, offering high selectivity and reducing the generation of hazardous byproducts. mdpi.com The primary biocatalytic route to citronellyl propionate (B1217596) is through the acylation of citronellol (B86348), a naturally occurring monoterpenoid alcohol.

The enzymatic acylation of citronellol is an effective method for producing citronellyl esters, including citronellyl propionate. scielo.brresearchgate.net This process involves the reaction of citronellol with an acyl donor, catalyzed by a lipase (B570770). Lipases are widely used due to their broad substrate specificity and stability in non-aqueous environments. begellhouse.com The two main reaction types for this acylation are esterification and transesterification. scielo.brscribd.com

Esterification involves the direct reaction of citronellol with propionic acid, catalyzed by a lipase, to form this compound and water. proceedings.science Studies investigating the influence of the acyl donor's chain length on the reaction kinetics have found that the reaction with propionic acid exhibits a high maximal velocity (Vmax). proceedings.science However, even with high conversion rates of over 91%, the productivity of this compound via this method can be lower compared to other esters. proceedings.science

Transesterification offers an alternative and often more efficient route for the synthesis of this compound. scielo.brresearchgate.net This reaction typically involves an acyl donor such as vinyl propionate reacting with citronellol. scielo.brresearchgate.net This method is particularly noted for its significantly faster reaction rates compared to direct esterification. scielo.brresearchgate.net

Lipase-Catalyzed Acylation of Citronellol

Transesterification Reactions

Kinetic Comparison Studies of Esterification vs. Transesterification

Kinetic studies starkly highlight the efficiency of transesterification over esterification for producing this compound. scielo.brresearchgate.net Research demonstrates that transesterification can achieve high product concentrations in a fraction of the time required for esterification. researchgate.netresearchgate.net For instance, the production of approximately 10 g/L of this compound was achieved in just 2 minutes through transesterification, whereas the same concentration took 1.5 hours to achieve via esterification. scielo.brresearchgate.netresearchgate.net The initial reaction rate for transesterification has been observed to be nearly ten times higher than that of esterification. researchgate.net

Interactive Table 1: Production Time Comparison

| Reaction Type | Product Concentration | Time |

|---|---|---|

| Esterification | ~10 g/L | 1.5 hours |

Novozym® 435 as a Biocatalyst in this compound Production

Novozym® 435, an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for the synthesis of this compound. scielo.brresearchgate.netscribd.com Its robust nature, high activity, and stability in organic solvents make it suitable for both esterification and transesterification reactions. mdpi.comscielo.brbegellhouse.com

Successful synthesis of this compound using Novozym® 435 has been demonstrated in several studies, often employing a continuous flow system with supercritical carbon dioxide (scCO₂) as the solvent, achieving yields as high as 93%. mdpi.comnih.gov Typical laboratory-scale reaction conditions for transesterification are well-documented. scielo.brresearchgate.net

Interactive Table 2: Typical Reaction Conditions for Transesterification using Novozym® 435

| Parameter | Value |

|---|---|

| Biocatalyst | Novozym® 435 |

| Substrates | Citronellol and Vinyl Propionate |

| Molar Ratio (Citronellol:Acyl Donor) | 1:1 |

| Citronellol Concentration | 100 mM |

| Enzyme Concentration | 5 U/mL |

| Solvent | n-heptane |

| Temperature | 70 °C |

Enzyme Recycling and Reusability in Biocatalysis

A significant advantage of using an immobilized enzyme like Novozym® 435 is its potential for recycling and reuse, which is crucial for the economic viability of the bioprocess. researchgate.net Studies have shown that Novozym® 435 exhibits excellent operational stability in the production of this compound. scielo.brresearchgate.net In a transesterification reaction, the enzyme was successfully recycled for at least 20 consecutive cycles without any significant loss of its catalytic activity. scielo.brscribd.comresearchgate.net Similarly, in a continuous flow system, the catalyst demonstrated stable activity for seven operational cycles. nih.gov This high reusability underscores the industrial potential of this biocatalytic approach. scribd.comresearchgate.net

Interactive Table 3: Reusability of Novozym® 435

| Synthesis Method | Number of Cycles | Outcome |

|---|---|---|

| Transesterification (Batch) | 20 | No significant difference in conversion |

Optimization of Reaction Conditions for Biocatalytic Production

The enzymatic synthesis of this compound, typically utilizing lipases, offers a green and selective alternative to traditional chemical methods. The efficiency of this biocatalytic process is highly dependent on the optimization of several key reaction parameters.

Temperature Effects

Temperature plays a dual role in enzymatic reactions, influencing both the reaction rate and the stability of the biocatalyst. For the synthesis of citronellyl esters, a temperature range of 30–50°C is often considered suitable. researchgate.net In the case of citronellyl butyrate (B1204436) synthesis, a closely related ester, increasing the temperature from 30°C to 70°C has been shown to improve the yield. researchgate.net One study on the enzymatic synthesis of citronellyl butyrate found that while the reaction rate increased with temperature up to 60°C, the most significant increase was observed between 20°C and 40°C. dss.go.th For the synthesis of geranyl butyrate, another similar ester, high conversions of about 70% were achieved at 40°C after just 15 minutes. scielo.br

| Biocatalyst | Substrate | Optimal Temperature (°C) | Conversion/Yield | Reference |

| Candida antarctica lipase (SP 435) | Citronellol & Vinyl Acetate (B1210297) | 30-50 | High yields | researchgate.net |

| Immobilized Candida antarctica lipase B (Novozym) | Citronellol & Alkyl Vinyl Ester | 70 | >99% | researchgate.net |

| Lipase IM77 from Mucor miehei | Citronellol & Butyric Acid | 60 | 98% | dss.go.th |

| Novozyme 435 | Geraniol & Butanoic Acid | 40 | ~97% | scielo.br |

Incubation Time Dynamics

The duration of the reaction is a critical factor in achieving maximum product yield without unnecessary energy expenditure. For the enzymatic synthesis of citronellyl acetate, optimal yields were obtained after 8 to 16 hours of incubation. researchgate.net In another study focusing on the direct esterification of citronellol with propionic acid, a reaction time of 1.5 hours resulted in a product concentration of approximately 10 g/L. scielo.br However, transesterification using vinyl propionate was significantly faster, achieving a similar concentration in just 2 minutes. scielo.br For the synthesis of citronellyl butyrate, a 24-hour reaction time was found to be optimal. dss.go.th

| Reaction Type | Acyl Donor | Optimal Incubation Time | Yield/Product Concentration | Reference |

| Esterification | Acetic Acid | 8-16 hours | High | researchgate.net |

| Esterification | Propionic Acid | 1.5 hours | ~10 g/L | scielo.br |

| Transesterification | Vinyl Propionate | 2 minutes | ~10 g/L | scielo.br |

| Direct Esterification | Butyric Acid | 24 hours | 98% | dss.go.th |

Solvent Selection and Log P Influence

The choice of solvent in biocatalytic synthesis is crucial as it can significantly impact enzyme activity and stability. The hydrophobicity of the solvent, often quantified by its Log P value (the logarithm of its partition coefficient in an n-octanol/water system), is a key determinant. Generally, solvents with a Log P value greater than 2 are preferred for lipase-catalyzed reactions as they are less likely to strip the essential water layer from the enzyme's surface, which is necessary for maintaining its catalytic conformation. For the synthesis of terpenyl acetates, including citronellyl acetate, solvents with a Log P > 3.2 have been shown to give the highest yields. researchgate.net In the synthesis of citronellyl methacrylate (B99206), diisopropyl ether (DIPE) was identified as a suitable solvent. begellhouse.com Solvent-free systems are also an attractive option, eliminating the need for organic solvents altogether. researchgate.net

| Solvent | Log P | Impact on Synthesis | Reference |

| Solvents with Log P > 3.2 | > 3.2 | Highest yields for terpenyl acetates | researchgate.net |

| Diisopropyl ether (DIPE) | - | Suitable for citronellyl methacrylate synthesis | begellhouse.com |

| n-Hexane | 3.5 | High activity for Carica papaya lipase | researchgate.net |

| Solvent-free | N/A | High yields (>99%) for various citronellyl esters | researchgate.net |

Substrate Molar Ratio Optimization

The molar ratio of the substrates, citronellol and the acyl donor, can significantly influence the equilibrium of the esterification reaction. An equimolar ratio of substrates has been found to be optimal in several studies, leading to yields of over 99%. researchgate.net In the synthesis of citronellyl butyrate, a citronellol to butyric acid molar ratio of 1.5:1 resulted in a maximum conversion of 92%. researchgate.net However, another study on the same ester found that the substrate molar ratio had no significant effect on the percent molar conversion, with optimal conditions being a 1:1.5 ratio of citronellol to butyric acid. dss.go.th For the production of geranyl butanoate, a molar ratio of 3:1 (geraniol to butanoic acid) was determined to be optimal. scielo.br

| Ester | Alcohol:Acyl Donor Molar Ratio | Outcome | Reference |

| This compound | 1:1 | >99% yield | researchgate.net |

| Citronellyl Butyrate | 1.5:1 | 92% conversion | researchgate.net |

| Citronellyl Butyrate | 1:1.5 | 98% molar conversion | dss.go.th |

| Geranyl Butanoate | 3:1 | ~97% conversion | scielo.br |

Production Scale-Up and Efficiency in Biocatalytic Systems

Scaling up the biocatalytic production of this compound from the laboratory to an industrial scale presents several challenges. Maintaining high efficiency and catalyst stability are primary concerns. The use of immobilized enzymes is a key strategy to facilitate catalyst reuse and enable continuous production processes. For instance, Novozym® 435, an immobilized form of Candida antarctica lipase B, has been shown to be reusable for at least 20 cycles in the synthesis of this compound. scielo.brresearchgate.net

Comparative Analysis of Synthetic Routes for this compound

This compound can be synthesized through both traditional chemical routes and modern biocatalytic methods. Each approach has its distinct advantages and disadvantages.

Chemical Synthesis:

Traditional chemical synthesis typically involves the direct esterification of citronellol with propionic acid or its derivatives, often using strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This method can achieve high conversions but often requires high temperatures and can lead to the formation of byproducts, including dehydration products of the terpene alcohol and colored impurities. The use of harsh catalysts also necessitates neutralization and extensive purification steps, generating significant waste.

Biocatalytic Synthesis:

Enzymatic synthesis, as detailed in the preceding sections, offers a more environmentally friendly and selective alternative. The key advantages of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption and minimizing the formation of degradation byproducts. scielo.br

High Selectivity: Lipases often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for extensive purification.

Reduced Waste: The use of reusable immobilized enzymes and the avoidance of harsh chemical catalysts contribute to a more sustainable process with less environmental impact.

However, biocatalytic routes can be slower than chemical methods. For instance, the esterification of citronellol with propionic acid to produce this compound took 1.5 hours to reach a certain concentration, whereas a chemical synthesis might be faster. scielo.br The cost of the enzyme can also be a factor, although the ability to reuse immobilized biocatalysts can offset this expense. scielo.brresearchgate.net

A direct comparison highlights the trade-offs between the two approaches. While chemical synthesis may offer faster reaction times, biocatalytic synthesis provides a "greener" path to high-purity this compound, a crucial factor for products intended for the food and fragrance industries where "natural" labeling is highly valued. The transesterification reaction using vinyl propionate in a biocatalytic system has been shown to be significantly faster than direct esterification, bridging the gap in reaction times between chemical and enzymatic methods. scielo.br

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica lipase) |

| Reaction Conditions | High temperature, sometimes high pressure | Mild temperature and pressure |

| Selectivity | Lower, potential for byproducts | High (chemo-, regio-, enantioselective) |

| Reaction Time | Generally faster | Can be slower, but transesterification is rapid |

| Purification | Often complex, requires neutralization | Simpler, less downstream processing |

| Environmental Impact | Higher waste generation | "Greener" process, less waste |

| Product Labeling | Synthetic | Can be labeled "natural" |

Occurrence and Chemical Ecology of Citronellyl Propionate in Natural Systems

Presence in Plant Essential Oils

The essential oils of several aromatic plants are known to contain citronellyl propionate (B1217596), contributing to their distinct fragrance profiles.

The essential oil of Cymbopogon nardus, commonly known as citronella grass, is well-known for its insect-repellent properties. While the major constituents are typically citronellal (B1669106), citronellol (B86348), and geraniol, the composition can vary. sci-hub.seresearchgate.netresearchgate.net Some analyses of citronella oil have reported the presence of citronellyl propionate, although it is generally considered a minor component. thegoodscentscompany.com For instance, citronella oil from Zimbabwe was found to contain this compound at a concentration of 0.87%. thegoodscentscompany.com The chemical profile of the essential oil can be influenced by factors such as the geographical origin, cultivation conditions, and the specific variety of the plant. sci-hub.segeneticsmr.com

The leaves of Citrus hystrix, or kaffir lime, are highly aromatic and are used in traditional medicine and culinary applications. cabidigitallibrary.orgnih.gov Studies have identified this compound as one of the volatile organic compounds in the leaf extracts. cabidigitallibrary.orgppaspk.org In an analysis of crude extracts, this compound was found in both chloroform (B151607) and ethyl acetate (B1210297) extracts. cabidigitallibrary.orgppaspk.org Specifically, it was identified as one of the 52 bioactive compounds in the ethyl acetate extract. ppaspk.org Further fractionation of these extracts revealed that terpenoids, including this compound, were predominant in the hexane (B92381) fractions. cabidigitallibrary.org

The essential oil of Pelargonium graveolens, or geranium, is highly valued in the fragrance industry for its rose-like scent. researchgate.net this compound is a recognized constituent of geranium oil, though its concentration can vary significantly. fairoils.comnih.govjapsonline.com For example, one analysis of geranium essential oil from Kenya reported this compound at a concentration of 0.478%. fairoils.com Another study on the essential oil of P. graveolens leaves from India identified this compound, although it was not one of the major components. researchgate.net Research has shown that the chemical composition of geranium oil, including the levels of this compound, can be influenced by the cultivar, geographical location, and even the specific part of the plant used for distillation. thegoodscentscompany.comnih.gov A study on Pelargonium species from South Africa also noted the presence of this compound. researchgate.net

This compound has been identified in a number of other plant species. It is a known natural product found in Cryptomeria japonica and Pelargonium quercifolium. nih.govpharmaffiliates.com In a study of Pelargonium quercifolium, this compound was detected in the essential oil. researchgate.net Additionally, it has been found in the essential oil of Saussurea costus roots, albeit in trace amounts (0.03%). semanticscholar.org

Role as a Volatile Organic Compound (VOC) in Plant Emissions

The analysis of plant volatilomes involves the identification and quantification of the various VOCs released by a plant. mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov this compound has been qualitatively identified in the emissions of several plant species. For instance, it is listed as a volatile compound in the leaf extracts of Citrus hystrix. cabidigitallibrary.orgppaspk.org Studies on the essential oil composition of Pelargonium graveolens and Pelargonium quercifolium also confirm its presence. fairoils.comnih.govresearchgate.net Quantitative data indicates that the amount of this compound can vary significantly. In a specific analysis of Pelargonium graveolens essential oil, it was quantified at 0.2%. nih.gov Similarly, it was found at 0.478% in another sample of geranium oil. fairoils.com The detection and quantification of such compounds are often performed using techniques like gas chromatography-mass spectrometry (GC-MS). cabidigitallibrary.orgppaspk.org

This compound in Insect Chemical Ecology

This compound plays a role in the chemical communication between plants and insects, and its interaction with insect sensory systems has been a subject of scientific investigation. While it is a common component of plant volatiles, its specific functions in insect behavior are multifaceted.

Occurrence in Insect Pheromone Systems

While this compound is recognized as a significant plant volatile, its direct role as a primary insect pheromone component is not extensively documented. However, it is structurally related to compounds that are active in insect communication. For instance, in studies of the click beetles Cardiophorus tenebrosus and C. edwardsi, this compound was investigated as a monoterpenoid analog of a pheromone mimic. core.ac.ukcore.ac.uk The actual sex pheromone for these species was identified as methyl (3R,6E)-2,3-dihydrofarnesoate. researchgate.netcore.ac.uk Researchers tested several structural analogs, including this compound, to understand the structural requirements for receptor activation and behavioral response in these beetles. core.ac.ukcore.ac.uk

The compound is also found in the volatile emissions of plants that are hosts to various insects. For example, it has been identified in the headspace of Cucurbita pepo (squash), and the emission of this and other volatiles can be altered by cucumber mosaic virus (CMV) infection. escholarship.org These altered volatile profiles can, in turn, influence the behavior of insect vectors like aphids. escholarship.org In another context, this compound was among the volatile compounds identified from the maritime pine (Pinus pinaster) that were studied in relation to the feeding behavior of the pine weevil, Hylobius abietis. biorxiv.org

Interactions with Insect Chemosensory Systems

The detection of volatile chemical cues is a fundamental aspect of insect survival, guiding behaviors such as foraging, mating, and oviposition. Insect antennae are equipped with specialized sensory neurons that can detect a vast array of chemical compounds, including esters like this compound.

A notable example of the interaction between this compound and insect chemosensory systems comes from studies on click beetles of the genus Cardiophorus. Using a technique called coupled gas chromatography-electroantennogram detection (GC-EAD), researchers have demonstrated that the antennae of male Cardiophorus beetles exhibit a measurable electrical response to this compound. researchgate.netresearchgate.net This technique allows for the simultaneous separation of volatile compounds and the recording of the antennal response to each compound as it elutes from the gas chromatograph.

The GC-EAD analyses of male Cardiophorus tenebrosus and Cardiophorus edwardsi showed that while their antennae responded to the natural pheromone and a hyperactive mimic, fuscumol propionate, a detectable, albeit weaker, response was also recorded for this compound in some analyses. researchgate.netresearchgate.net This indicates that the olfactory receptors on the antennae of these beetles are capable of detecting and responding to this compound, even if it does not elicit a strong behavioral attraction on its own in the tested contexts. researchgate.net The response to this compound in these studies was part of a broader investigation into the structure-activity relationships of compounds related to the natural pheromone. core.ac.ukcore.ac.uk

Table 2: Summary of Research on the Interaction of this compound with Insect Chemosensory Systems

| Insect Species | Experimental Technique | Key Findings |

| Cardiophorus tenebrosus | Gas Chromatography-Electroantennogram Detection (GC-EAD) | Male antennae showed a detectable electrical response to this compound. researchgate.netresearchgate.net |

| Cardiophorus edwardsi | Gas Chromatography-Electroantennogram Detection (GC-EAD) | Similar to C. tenebrosus, male antennae responded to this compound. researchgate.netresearchgate.net |

Biological Activities and Mechanistic Research of Citronellyl Propionate

Antimicrobial Activity

The antimicrobial potential of citronellyl propionate (B1217596) is an area of growing scientific inquiry. The investigation into its efficacy against various microbial strains is largely informed by the known antimicrobial properties of its parent compounds, citronellol (B86348) and propionic acid, as well as other closely related terpenoids.

While specific studies focusing exclusively on citronellyl propionate's antibacterial activity are not extensively available, the well-documented antibacterial effects of citronellol and other terpenoids provide a basis for inferring its potential efficacy against a range of bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. Although direct MIC data for this compound is scarce, studies on citronellol and citronellal (B1669106) offer valuable comparative data. For instance, essential oils rich in these components have been tested against various bacterial strains. The MIC is typically determined using broth microdilution methods.

Interactive Data Table: MIC of Related Compounds against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

| Citronellal | Escherichia coli | >1000 |

| Citronellol | Escherichia coli | Not Specified |

| Geraniol | Staphylococcus aureus | 250 |

| Citronella Oil | Staphylococcus aureus | 500 |

Note: This table is populated with data from related compounds due to the limited availability of specific data for this compound.

The data on related compounds suggest that the efficacy can vary significantly depending on the specific chemical structure and the target microorganism. For example, the essential oil of Cymbopogon nardus (citronella), which contains geraniol as a major component, has shown a MIC of 0.5 mg/mL against S. aureus. Geraniol itself exhibited a MIC of 0.25 mg/mL against the same bacterium.

Interactive Data Table: Zone of Inhibition of Related Compounds

| Compound/Product | Bacterial Strain | Concentration | Zone of Inhibition (mm) |

| Citronella Oil Emulgel | Staphylococcus aureus | 10% | Not Specified |

| Citronella Oil Emulgel | Staphylococcus aureus | 20% | Not Specified |

| Citronella Oil Emulgel | Staphylococcus aureus | 30% | Not Specified |

| Citronella Oil | Staphylococcus aureus | Not Specified | 41 |

Note: This table is based on data for citronella oil, a related product, due to the lack of specific data for this compound.

The proposed mechanism of antibacterial action for terpenoids like citronellol, and by extension this compound, primarily involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death. The antibacterial efficacy of many essential oil components is attributed to their ability to damage the cell membrane, inhibit enzymatic processes, and prevent biofilm formation.

The antifungal properties of this compound are also an area of interest, with research on related monoterpenes providing a foundation for understanding its potential. A study comparing the antifungal activities of geraniol, linalool, and citronellal against Candida species found that geraniol exhibited the most potent antifungal and antibiofilm activity with lower cytotoxicity compared to the other two compounds. The Minimum Inhibitory Concentration (MIC) values for geraniol against Candida spp. ranged from 1.25 to 5 mM/mL, while those for linalool and citronellal were significantly higher at 25-100 mM/mL and 100-200 mM/mL, respectively. These findings suggest that the specific structure of the monoterpene plays a crucial role in its antifungal efficacy. Given that this compound is an ester of citronellol, it is plausible that it may also possess antifungal properties, although further research is needed to confirm this.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for antimicrobial efficacy. While specific QSAR studies focusing on the antimicrobial effects of this compound are not available, QSAR analyses of other essential oil components and plant secondary metabolites have been conducted. These studies often highlight the importance of descriptors related to lipophilicity, electronic properties, and molecular shape in determining antimicrobial activity. Future QSAR studies that include this compound and other related esters would be beneficial for elucidating the structure-activity relationships and for designing more potent antimicrobial agents.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Pseudomonas aeruginosa, Escherichia coli)

Insect Repellent Properties and Mechanisms

While this compound is a derivative of citronellol, a well-known insect-repelling compound, direct scientific studies focusing exclusively on the insect repellent properties and mechanisms of this compound are not extensively available in publicly accessible research. The repellent activity of many natural compounds is often attributed to their high volatility, which allows them to interact with insect sensory organs. However, this high volatility can also lead to a limited duration of protection. To address this, research has focused on developing less volatile derivatives of natural repellents like citronellal, the primary component of citronella oil. For instance, the synthesis of hydroxylated cyclic acetals of citronellal has been shown to produce derivatives with lower volatility and a longer-lasting repellent effect against mosquitoes compared to the parent compound and even the synthetic repellent DEET at similar concentrations nih.gov.

Formulations containing essential oils, such as those from Cymbopogon nardus (citronella) and Eucalyptus camaldulensis, have demonstrated repellent activity against Aedes aegypti. These essential oils contain a variety of compounds, including citronellal, 1,8-cineole, geraniol, and various pinenes, which are known to possess repellent properties frontiersin.org. The efficacy of such natural repellents is often dose-dependent frontiersin.org. While citronella oil itself has a shorter protection time compared to synthetic repellents like DEET, its derivatives and formulations are continuously being explored to enhance their efficacy and duration of action nih.govscispace.com.

Direct research on the specific behavioral and electrophysiological responses of insects to this compound is limited. However, studies on related compounds and essential oils provide insights into the potential mechanisms. Generally, insect repellents are thought to work by affecting an insect's senses of smell and taste, thereby preventing them from locating a host.

Electrophysiological studies, such as electroantennography (EAG), measure the response of an insect's antenna to volatile compounds. Research on various essential oil components has shown that they can elicit strong EAG responses in different insect species frontiersin.orgmdpi.comsemanticscholar.org. For example, compounds like geraniol and citronellic acid, which are structurally related to this compound, have been shown to elicit avoidance behaviors in bed bugs mdpi.comsemanticscholar.org. The behavioral responses of insects to repellents can be complex and are influenced by factors such as the concentration of the compound and the presence of other sensory cues mdpi.comsemanticscholar.org.

The precise interaction of this compound with insect olfactory and gustatory receptors has not been specifically elucidated in available research. However, the general mechanism of insect repellency involves the activation of olfactory receptors (ORs) and gustatory receptors (GRs) that trigger aversive behaviors. Insect ORs are ligand-gated ion channels that directly interact with odorant molecules nih.gov. Different odorants are recognized by unique, though sometimes overlapping, sets of ORs, leading to a specific pattern of neuronal activation that the insect's brain interprets as a particular smell, which in the case of repellents, is aversive.

While the specific receptors that may be activated by this compound are unknown, research on other natural repellents has begun to identify their molecular targets. For instance, the repellent effects of various essential oil components are mediated through their interaction with these chemosensory receptors. The database OlfactionBase indicates that no specific olfactory receptors for this compound have been identified yet iiita.ac.in.

There is a lack of specific data on the formulation and efficacy of this compound as a standalone insect repellent. The efficacy of botanical repellents is often lower than that of synthetic compounds like DEET, primarily due to their higher volatility, which leads to a shorter protection time scispace.com. Research has shown that the repellency of citronella oil, for example, decreases significantly over a couple of hours scispace.com.

To improve the efficacy and duration of natural repellents, various formulation strategies are employed. These include the use of fixatives like vanillin, which can potentiate and extend the repellent effects of essential oils nih.gov. Microencapsulation and the development of less volatile derivatives are other approaches being investigated to enhance the performance of natural insect repellents nih.gov. For example, a mixture of citronellal derivatives has been shown to provide protection comparable to DEET and Icaridin for up to 3.5 hours in field trials nih.gov.

Mammalian Behavioral Responses: Avian Repellency Studies

While research on the insect repellent properties of this compound is not extensive, its effects on avian behavior have been studied. A study investigating the repellency of six citronellyl compounds to European starlings (Sturnus vulgaris) found that all tested compounds, including this compound, were highly repellent.

In this research, food treated with these compounds was offered to the birds, and a significant reduction in food consumption was observed compared to the control group. Across all the tested citronellyl compounds, there was an average decrease of 84.3% in the amount of food consumed over the test days unl.edu. This indicates a strong primary repellent effect, meaning the compounds are immediately aversive to the birds unl.edu.

The same study on European starlings also explored the dose-response relationship for some of the citronellyl compounds. While a detailed dose-response curve for this compound was not presented, the study did find that citronellyl acetate (B1210297) and citronellyl butyrate (B1204436) tended to be repellent at lower concentrations than the other tested compounds unl.edu. This suggests that the potency of repellency can vary among different esters of citronellol.

The concept of a dose-response relationship is crucial in evaluating the effectiveness of a repellent. Typically, as the concentration of the repellent increases, the aversive response also increases, up to a certain point core.ac.ukgoogle.com. The establishment of a clear dose-response relationship is essential for determining the optimal concentration for practical applications core.ac.ukgoogle.com.

Potential Pharmacological Activities (Indirect Research through Citronellol and Related Esters)

Direct research into the pharmacological activities of this compound is limited. However, studies on its parent alcohol, citronellol, and other related esters provide insights into its potential biological activities. Citronellol itself has been reported to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects researchgate.net.

The esterification of citronellol can modify its biological properties. For instance, a study on the enzymatic esterification of citronellol and geraniol with cinnamic acid resulted in citronellyl cinnamate and geranyl cinnamate. The esterified oil demonstrated higher antimicrobial activity against resistant strains of Staphylococcus aureus and greater larvicidal activity against Aedes aegypti larvae compared to the unesterified oil nih.gov. Furthermore, the esterified oil showed favorable toxicity and cytotoxicity profiles nih.gov.

Another study investigated the cytotoxic activity of several citronellol esters, including citronellyl isobutyrate, citronellyl 2,2-dimethyl butyrate, and citronellyl caproate. These esters showed significant cytotoxic activity against brine shrimp (Artemia salina) and human breast cancer (MCF7) cells researchgate.netaip.orgaip.org. Notably, the cytotoxic activity of some of these esters was found to be higher than that of the parent compound, citronellol, suggesting that esterification can enhance this particular biological activity aip.org.

Table 1: Cytotoxic Activity of Selected Citronellol Esters

| Compound | LC50 against Artemia salina (µg/mL) researchgate.netaip.orgaip.org | IC50 against MCF7 cells (µg/mL) researchgate.netaip.orgaip.org |

|---|---|---|

| Citronellyl isobutyrate | 1.43 | 2.82 |

| Citronellyl 2,2-dimethyl butyrate | 1.96 | 4.75 |

| Citronellyl caproate | 1.21 | 36.1 |

Antioxidant Activity (where this compound is a component of active oils)

This compound is a constituent of various essential oils, which are complex mixtures of volatile compounds known for their biological activities, including antioxidant effects. The antioxidant capacity of these oils is of significant interest as it can contribute to the preservation of food and mitigation of oxidative stress in biological systems. Essential oils act as natural antioxidants, protecting cellular structures and DNA from the damaging effects of free radicals scispace.com.

Research into the antioxidant properties of essential oils often focuses on the entire oil rather than individual components. However, the activity of the oil is a result of the synergistic or individual actions of its constituents. Citronella essential oil (Cymbopogon nardus), a known source of citronellyl esters and their precursors, has demonstrated antioxidant properties. The primary components of citronella oil include citronellal, geraniol, and citronellol nih.gov. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have shown that citronella oil possesses antioxidant activity, with reported IC50 values varying based on the specific composition of the oil researchgate.net. For instance, one analysis identified citronellal (36.63%) as the dominant compound in a citronella oil sample, which exhibited an IC50 value of 488 µg/mL researchgate.net.

The antioxidant potential of an essential oil is influenced by its chemical profile, which can vary depending on environmental and cultivation conditions. For example, in a study of various medicinal and aromatic plants, the essential oil of pelargonium, which contains citronellol and its esters, showed significant antioxidant activity mdpi.com. A statistical modeling approach to optimize the antioxidant activity of an essential oil mixture containing citronella oil found that a blend composed of 54.4% citronella essential oil, 33.0% thyme essential oil, 9.2% cedarwood essential oil, and 3.4% basil essential oil exhibited the highest antioxidant activity nih.gov. This suggests a synergistic effect between the components of different oils. The primary contributors to this activity from the citronella oil were identified as citronellal, geraniol, and citronellol, the direct precursor to citronellyl esters like propionate nih.gov.

Table 1: Antioxidant Activity of Essential Oils Containing this compound Precursors

| Essential Oil Source | Major Components | Antioxidant Assay | Result (IC50 / EC50) |

| Cymbopogon nardus (Citronella) | Citronellal (31.2%), Geraniol (20.6%), Citronellol (13.4%) | DPPH | 1.08 mg/mL |

| Cymbopogon nardus (Citronella) | Citronellal (36.63%) | DPPH | 488 µg/mL |

| Optimized Mixture with Citronella Oil | Citronellal, Thymol, Geraniol, Citronellol, p-Cymene | DPPH | 0.65 mg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from studies on its parent alcohol, β-citronellol, and the related monoterpene aldehyde, citronellal. Research has shown that these precursor compounds possess significant anti-inflammatory effects, suggesting that the citronellyl moiety is key to this activity.

β-citronellol has been evaluated for its anti-inflammatory and gastro-protective activities. In vivo studies showed that β-citronellol dose-dependently reduced paw volume in rats with formaldehyde-induced inflammation. At doses of 50 mg/kg and 100 mg/kg, it suppressed paw volume by 48.61% and 55.55%, respectively nih.gov. The mechanism is believed to be mediated through the arachidonic acid pathway by targeting inflammatory markers such as COX-I, COX-II, PGE2, and 5-LOX nih.gov. Furthermore, β-citronellol has been shown to downregulate pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, while up-regulating the anti-inflammatory cytokine interleukin-10 in mammary tumor tissues nih.gov.

Similarly, citronellal has demonstrated anti-inflammatory and redox-protective effects. In vivo experiments revealed that citronellal inhibited carrageenan-induced leukocyte migration and reduced paw edema in rats nih.gov. It is suggested that these effects are linked to the inhibition of enzymes in the arachidonic acid pathway, which in turn prevents leukotriene production and cell migration nih.gov.

While direct studies on this compound are limited, research on related propionic acid derivatives has also shown anti-inflammatory action. For example, 3-benzoyl-propionic acid demonstrated intense anti-inflammatory activity by markedly reducing cell migration and prostaglandin E2 (PGE2) levels researchgate.net. This indicates that both the citronellyl group and the propionate group have the potential to contribute to anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Model | Key Findings |

| β-Citronellol | Formaldehyde-induced paw edema in rats | 55.55% suppression of paw volume at 100 mg/kg nih.gov |

| Citronellal | Carrageenan-induced leukocyte migration in mice | Significant inhibition of leukocyte migration (50, 100, and 200 mg/kg) nih.gov |

| Citronellal | Carrageenan-induced paw edema in rats | Significant inhibition of edema at 100 and 200 mg/kg nih.gov |

Analgesic Properties

The analgesic, or antinociceptive, properties of citronellyl esters have been investigated through studies on the closely related compound, citronellyl acetate. This research provides a strong basis for understanding the potential mechanisms by which this compound may exert pain-relieving effects.

A study on citronellyl acetate demonstrated its antinociceptive action in various mouse models of pain. In the acetic acid-induced writhing test, citronellyl acetate significantly reduced the number of writhes, indicating a peripheral analgesic effect nih.gov. In the formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, the compound showed antinociceptive effects in both phases nih.gov. This suggests that it acts through both central and peripheral mechanisms.

Further investigation into the mechanistic pathways revealed the involvement of several receptors and channels. The analgesic effect of citronellyl acetate was found to be mediated, at least in part, by Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8, as well as Acid-Sensing Ion Channels (ASIC) nih.gov. The study also implicated the involvement of glutamate receptors and the protein kinase A (PKA) and C (PKC) pathways in its antinociceptive mechanism nih.gov. These findings contribute to a growing body of evidence on the potential of monoterpenes and their derivatives as analgesic agents nih.gov.

Table 3: Antinociceptive Effects of the Related Compound Citronellyl Acetate

| Pain Model | Effect of Citronellyl Acetate | Implicated Mechanism |

| Acetic Acid-Induced Writhing | Significant antinociceptive effect at 100 and 200 mg/kg nih.gov | Peripheral analgesia |

| Formalin Test (Early Phase) | Promotion of antinociception nih.gov | Neurogenic pain modulation |

| Formalin Test (Late Phase) | Promotion of antinociception nih.gov | Inflammatory pain modulation |

| Glutamate-Induced Nociception | Reduction of pain response nih.gov | Involvement of glutamate receptors nih.gov |

| Capsaicin, Menthol, Acidified Saline | Reduction of pain response nih.gov | Involvement of TRPV1, TRPM8, and ASIC channels nih.gov |

Cytotoxic Activity (in context of related compounds)

The cytotoxic potential of this compound can be understood by examining research conducted on other citronellyl esters and related terpene derivatives. These studies investigate the ability of these compounds to inhibit the proliferation of tumor cell lines, highlighting their potential as anticancer agents.

A study on the synthesis and cytotoxic activity of several citronellol esters revealed their potential against cancer cells. Citronellyl isobutyrate (CIB) and citronellyl 2,2-dimethyl butyrate (CDB) were shown to be active against breast cancer (MCF7) cells, with IC50 values of 2.82 µg/mL and 4.75 µg/mL, respectively researchgate.net. Another ester, citronellyl caproate (CC), was less active against this cell line but showed significant activity against Artemia salina larvae, a common preliminary screen for cytotoxicity researchgate.net. These results indicate that the structure of the acyl group attached to citronellol plays a crucial role in the compound's cytotoxic potency.

The broader class of terpene esters has been evaluated for cytotoxic activities against various tumor cell lines. For example, the esterification of natural triterpenes like betulinic acid has been explored to enhance cytotoxic potential researchgate.netredalyc.org. While many natural terpenes and their derivatives show promise, chemical modification into esters can influence their activity redalyc.orgnih.gov. The essential oils from which these compounds are derived have also been shown to possess cytotoxicity. For instance, essential oils from Eucalyptus benthamii demonstrated cytotoxic effects against Jurkat and HeLa cell lines, which was attributed to their terpene components nih.gov. This body of research suggests that acyclic ester compounds like this compound are a promising class of molecules for further investigation as potential chemopreventive or anticancer agents researchgate.net.

Table 4: In Vitro Cytotoxic Activity of Related Citronellyl Esters

| Compound | Cell Line | Assay | Result (IC50 / LC50) |

| Citronellyl isobutyrate (CIB) | Breast Cancer (MCF7) | Alamar Blue | 2.82 µg/mL researchgate.net |

| Citronellyl 2,2-dimethyl butyrate (CDB) | Breast Cancer (MCF7) | Alamar Blue | 4.75 µg/mL researchgate.net |

| Citronellyl caproate (CC) | Breast Cancer (MCF7) | Alamar Blue | 36.1 µg/mL researchgate.net |

| Citronellyl isobutyrate (CIB) | Artemia salina | BSLT | 1.43 µg/mL researchgate.net |

| Citronellyl 2,2-dimethyl butyrate (CDB) | Artemia salina | BSLT | 1.96 µg/mL researchgate.net |

| Citronellyl caproate (CC) | Artemia salina | BSLT | 1.21 µg/mL researchgate.net |

Perceptual and Sensory Research on Citronellyl Propionate

Olfactory Perception and Aroma Profiles

The scent of citronellyl propionate (B1217596) is complex and multifaceted, generally described as floral and fruity. thegoodscentscompany.comspecialchem.com Olfactory analysis reveals a fresh, rosy, and sweet profile with fruity nuances. thegoodscentscompany.comspecialchem.com More detailed descriptors include green, waxy, and citrus notes. thegoodscentscompany.com Its aroma is also characterized as tropical and honey-like by different suppliers. thegoodscentscompany.com The odor strength is considered medium, and it has a substantivity of 20 hours on a smelling strip. thegoodscentscompany.com

Table 1: Olfactory Descriptors of Citronellyl Propionate

| Descriptor | Source |

|---|---|

| Tropical, rose | Bedoukian Research thegoodscentscompany.com |

| Fresh, rose floral, with fruity sweet facets | IFF specialchem.com |

| Fruity, Floral, Honey | Alfrebro thegoodscentscompany.com |

| Fruity, somewhat citrusy; slightly floral, rosy | Moellhausen thegoodscentscompany.com |

| Floral, Fresh, Fruity, Sweet | Taytonn ASCC thegoodscentscompany.com |

| Floral, green, neroli, waxy, fruity, rose | The Good Scents Company thegoodscentscompany.comperfumersworld.com |

Table 2: Aroma Intensity of Selected Volatiles in a Mango and Vodka Cocktail

| Compound | Aroma Intensity (AI) |

|---|---|

| Limonene (B3431351) | 4.7 |

| Citronellyl propanoate | 4.1 |

| 3-Carene | ≥ 4 |

| Myrcene | ≥ 4 |

| β-Caryophyllene | ≥ 4 |

| Isobornyl acetate (B1210297) | 0.1 |

Source: Adapted from Characterization of Odor-Active Volatiles and Odor Contribution Based on Binary Interaction Effects in Mango and Vodka Cocktail, 2020. nih.gov

The perception of individual aroma compounds can be significantly altered when they are part of a complex mixture due to perceptual interactions. nih.govnih.gov These interactions can lead to synergistic or antagonistic effects, where the perceived intensity is enhanced or suppressed, respectively.

In the aforementioned study of a mango and vodka cocktail, the interaction between this compound and other volatile compounds was investigated. nih.gov Although the OAVs of citronellyl propanoate and β-caryophyllene were 13 and 7, respectively, their odor thresholds were significantly decreased when mixed with limonene. nih.gov This indicates a synergistic effect, where the presence of limonene enhanced the perception of this compound, resulting in a final combined aroma intensity value greater than 4. nih.gov Such interactions are crucial for the final sensory profile of a product. nih.gov

The relationship between a molecule's chemical structure and its perceived odor is a fundamental area of sensory science. perfumerflavorist.com Key molecular features that influence odor include the distribution of electronic charge and the molecule's volume, shape, and profile. perfumerflavorist.com Molecules with similar structures often exhibit similar odor qualities. perfumerflavorist.com

For citronellyl derivatives, the molecular shape and conformational flexibility play a significant role in their olfactory perception. For instance, a study on ethyl citronellyl oxalate, a related linear molecule, noted that its lowest-energy conformer resembles that of a macrocyclic musk, which may explain its musk-like odor. researchgate.net This suggests that the acyclic structure of this compound can adopt specific conformations that are crucial for binding to olfactory receptors and eliciting its characteristic floral-fruity scent. researchgate.netresearchgate.net The study of how different functional groups and structural motifs within a molecule interact with olfactory receptors is key to understanding why a compound like this compound smells the way it does. perfumerflavorist.com

Gustatory Perception and Flavor Profiles

In addition to its olfactory properties, this compound also contributes to the flavor profile of foods and beverages. Its taste is often described in terms that parallel its aroma, such as floral, fruity, and rosy. thegoodscentscompany.com

Suppliers in the flavor industry provide specific taste descriptors for this compound, highlighting its utility in creating various flavor profiles. thegoodscentscompany.com It is noted for its floral taste, which is utilized in melon, pear, tropical, banana, and apple flavors. thegoodscentscompany.com The gustatory perception is also described as fruity and rosy. thegoodscentscompany.com At a concentration of 10.00 ppm, its taste is characterized as floral, green, waxy, rosy, and citrus with fruity nuances. thegoodscentscompany.com

Table 3: Gustatory Descriptors of this compound

| Descriptor | Source/Conditions |

|---|---|

| Floral | Bedoukian Research thegoodscentscompany.com |

| Fruity, rosy | Moellhausen thegoodscentscompany.com |

| Floral, green, waxy, rosy, citrus with fruity nuances | at 10.00 ppm thegoodscentscompany.com |

Analytical Methodologies for Citronellyl Propionate Characterization and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying citronellyl propionate (B1217596).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of citronellyl propionate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicity) of these signals allow for the assignment of protons to specific positions within the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound structure. researchgate.net The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment. For instance, the carbon atom of the carbonyl group in the propionate moiety appears at a characteristic downfield shift.

The structural confirmation of this compound has been achieved through analysis of its ¹H NMR and ¹³C NMR spectra. researchgate.net

Interactive Table: NMR Data for this compound Users can sort and filter the data by nucleus, chemical shift, and multiplicity.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C | 174.5 | Singlet | C=O |

| ¹³C | 131.4 | Singlet | C(CH₃)₂ |

| ¹³C | 124.6 | Doublet | =CH |

| ¹³C | 62.8 | Triplet | O-CH₂ |

| ¹³C | 37.1 | Triplet | CH₂ |

| ¹³C | 35.5 | Doublet | CH |

| ¹³C | 27.8 | Triplet | CH₂ |

| ¹³C | 25.6 | Quartet | CH₃ |

| ¹³C | 19.4 | Quartet | CH₃ |

| ¹³C | 17.6 | Quartet | CH₃ |

| ¹³C | 9.1 | Quartet | CH₃ |

| ¹H | 5.09 | Triplet | =CH |

| ¹H | 4.10 | Triplet | O-CH₂ |

| ¹H | 2.30 | Quartet | C(=O)-CH₂ |

| ¹H | 1.99 | Multiplet | CH₂ |

| ¹H | 1.68 | Singlet | =C-CH₃ |

| ¹H | 1.60 | Singlet | =C-CH₃ |

| ¹H | 1.55 | Multiplet | CH₂ |

| ¹H | 1.38 | Multiplet | CH₂ |

| ¹H | 1.25 | Multiplet | CH |

| ¹H | 1.15 | Triplet | CH₂-CH₃ |

| ¹H | 0.90 | Doublet | CH-CH₃ |

Data sourced from ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) spectra. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. gcms.cz It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated into its individual components within a capillary column. ui.ac.id The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for preliminary identification. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint. The identification of this compound is confirmed by comparing its experimental mass spectrum to reference spectra in databases like the NIST library. researchgate.netthepharmajournal.com

For quantification, a calibration curve is typically constructed using standards of known concentrations. srce.hrresearchgate.net By comparing the peak area of this compound in a sample to this curve, its concentration can be accurately determined. scielo.br GC-MS is routinely employed to confirm the purity of synthesized this compound and to identify its presence in complex mixtures such as essential oils. ui.ac.idresearchgate.net

Interactive Table: GC-MS Parameters for Volatile Compound Analysis This table provides typical parameters that can be adapted for this compound analysis.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Agilent 6890 or similar | Separates volatile compounds |

| Column | HP-5MS (5% phenyl methyl siloxane) | Stationary phase for separation |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good resolution |

| Carrier Gas | Helium | Inert gas to move sample through the column |

| Flow Rate | 1 mL/min | Controls the speed of separation |

| Injection Mode | Splitless or Split (e.g., 1:20) | Method of introducing the sample |

| Oven Program | Ramped temperature (e.g., 50°C to 250°C at 3°C/min) | Controls elution of compounds based on boiling point |

| MS System | Mass Spectrometer (e.g., Quadrupole, Ion Trap) | Detects and identifies compounds |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method |

| Mass Range | 40-400 m/z | Range of mass-to-charge ratios scanned |

| Identification | Comparison with NIST/Wiley library spectra | Confirms compound identity |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that directly links the chemical identity of a volatile compound to its perceived odor. nih.gov This method is particularly valuable for characterizing the aroma profile of fragrance ingredients like this compound.

In a GC-O system, the effluent from the gas chromatography column is split into two paths. nih.gov One path leads to a conventional detector (like an MS or FID), while the other is directed to a sniffing port. A trained sensory panelist or analyst sniffs the effluent at the port and records the perceived odor and its intensity as a function of time. By correlating these sensory perceptions with the peaks detected by the instrumental detector, the specific compounds responsible for the aroma can be identified. semanticscholar.org

This technique would allow for the characterization of the distinct "fruity", "rosy", and "floral" notes of this compound as it elutes from the GC column, providing a direct link between the chemical compound and its sensory impact. perfumersworld.comthegoodscentscompany.com

Chromatographic Separation Techniques (e.g., TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and purification of compounds. fishersci.comresearchgate.net It is particularly useful for monitoring the progress of chemical reactions and for the purification of synthesized products. chromatographyonline.com

In the context of this compound, preparative TLC has been successfully employed as an efficient method for its purification following enzymatic synthesis. researchgate.net The technique involves spotting the crude reaction mixture onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a chamber with a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The separated bands corresponding to the desired ester can then be scraped from the plate and the product recovered.

Advanced Detection and Characterization Methods (e.g., GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive and specialized technique used to identify which volatile compounds in a mixture are biologically active for insects. science.govnih.gov It couples a gas chromatograph with an insect antenna, which serves as a biological detector. iihr.res.in

The GC effluent is split, with one part going to a standard detector (e.g., FID or MS) and the other passing over a prepared insect antenna. frontiersin.org When a compound that the insect can smell (an olfactory stimulant) elutes from the column and passes over the antenna, it generates a measurable electrical signal (a depolarization). By comparing the timing of these signals with the peaks on the chromatogram, researchers can pinpoint the specific compounds that elicit an olfactory response.

In a notable study, GC-EAD was used to analyze the response of male Cardiophorus beetle antennae to various compounds, including this compound. researchgate.net The technique demonstrated that this compound elicited an antennal response, indicating that it is an electrophysiologically active compound for this species. researchgate.net

Future Research Directions and Applications

Advancements in Sustainable and Green Synthesis Routes

Future research is increasingly focused on developing sustainable and green synthesis routes for citronellyl propionate (B1217596), moving away from conventional chemical methods towards biocatalysis. A primary area of advancement lies in the optimization of enzymatic synthesis, particularly through lipase-catalyzed reactions. Lipases, such as the immobilized Candida antarctica Lipase (B570770) B (CALB), marketed as Novozym® 435, have demonstrated high efficiency in the acylation of citronellol (B86348). mdpi.commdpi.com

Key research directions include:

Novel Reaction Media: Exploring alternatives to traditional organic solvents is a critical goal. Ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) are being investigated as greener reaction media that can enhance enzyme stability and facilitate product separation. nih.gov